3-Oxo-3-(4-phenoxyphenyl)propanenitrile
Description
3-Oxo-3-(4-phenoxyphenyl)propanenitrile is a nitrile-functionalized ketone characterized by a central propanenitrile backbone (CH2-C(=O)-CN) substituted at the ketone position with a 4-phenoxyphenyl group. This compound belongs to the broader class of 3-oxo-3-arylpropanenitriles, which are versatile intermediates in organic synthesis, particularly in Michael addition reactions and heterocyclic compound formation . The 4-phenoxyphenyl substituent introduces a diaryl ether moiety, which may influence electronic properties and reactivity due to the electron-donating nature of the oxygen atom.
Properties
IUPAC Name |
3-oxo-3-(4-phenoxyphenyl)propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-11-10-15(17)12-6-8-14(9-7-12)18-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFAKXHYJOEGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(4-phenoxyphenyl)propanenitrile typically involves the reaction of 4-phenoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like piperidine or ammonium acetate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(4-phenoxyphenyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
3-Oxo-3-(4-phenoxyphenyl)propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(4-phenoxyphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural differences and similarities between 3-Oxo-3-(4-phenoxyphenyl)propanenitrile and related compounds:
Key Observations:
- In contrast, pyridinyl groups (electron-withdrawing) increase electrophilicity further, as seen in the synthesis of aminopyrazole pharmaceuticals .
- Steric Considerations: Bulky substituents like 1-methylindolyl may hinder nucleophilic attack at the ketone, whereas linear phenoxyphenyl groups balance reactivity and accessibility .
Reactivity in Michael Additions
- 3-Oxo-3-phenylpropanenitrile: Reacts with linear conjugated enynones to form δ-diketones, which serve as precursors for heterocycles (e.g., pyridines, isoxazoles) .
- This compound: Expected to exhibit similar reactivity but with modified regioselectivity or kinetics due to the phenoxy group’s resonance effects.
- 3-Oxo-3-(pyridin-4-yl)propanenitrile: Demonstrates high reactivity in hydrazine-mediated cyclization to form aminopyrazoles, highlighting the role of electron-withdrawing substituents in accelerating such reactions .
Biological Activity
3-Oxo-3-(4-phenoxyphenyl)propanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This compound exhibits various pharmacological properties that could be harnessed for therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure includes a phenoxy group, which is known to enhance the biological activity of compounds by improving their interaction with biological targets.
Biological Activity Overview
Research indicates that this compound possesses several biological activities, including:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Interaction : The compound can inhibit enzymes such as DNA topoisomerases, which are crucial for DNA replication and transcription.
- Cell Signaling Pathways : It modulates signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against breast cancer cell lines. The compound induced apoptosis through the activation of caspase pathways, leading to increased cell death rates compared to untreated controls .
Case Study 2: Antimicrobial Efficacy
In another investigation, the antimicrobial properties of the compound were assessed against common bacterial pathogens. Results indicated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
